Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
Beschreibung
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride (CAS No. 623906-17-2) is a heterocyclic compound with the molecular formula C₉H₁₄ClN₃O₂ and a molecular weight of 231.68 g/mol. It is a hydrochloride salt of an imidazo[1,2-a]pyrazine derivative, characterized by a bicyclic structure combining imidazole and pyrazine rings. The compound is typically synthesized via cyclocondensation, esterification, and hydrogenation steps, as outlined in Scheme 1 of . Key properties include:
- Appearance: Off-white to light brown solid
- Purity: ≥99.75% (HPLC)
- Storage: 2–8°C in sealed, moisture-free conditions .
This compound serves as a precursor for hydrazone derivatives (e.g., 8a–k in ) with antibacterial activity and as a building block for protein inhibitors like BIM-46174 .
Eigenschaften
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7;/h6,10H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVVXFZKXXPMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCNCC2=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride are the Gaq family members . The Gaq family comprises four members, that is, Gaq, Ga11, Ga14 and Ga15/16, among which the isoforms Gaq and Ga11 are most crucial and ubiquitously expressed.
Mode of Action
This compound interacts with its targets by modulating the Gaq protein subfamily. Along the activation pathway, it allows GDP release, but prevents GTP entry, thus trapping Gaq in the nucleotide-free, empty pocket conformation.
Biochemical Pathways
The Gaq family members activate their major downstream effector, the enzyme phospholipase C-b (PLCb), leading to hydrolysis of membrane-bound phosphatidyl-inositol-4,5-bisphosphate (PIP2) into diacylglycerol (DAG), which in turn activates protein kinase C, and into myo-inositol 1,4,5-trisphosphate (IP3), which initiates the release of calcium ions from the endoplasmic or sarcoplasmic reticulum into the cytosol by opening IP3-sensitive calcium channels.
Result of Action
The modulation of the Gaq protein subfamily by this compound leads to a wide variety of cellular responses. These include important physiological functions, such as platelet aggregation, insulin-stimulated glucose transport, as well as pathophysiological consequences, such as heart failure, and cancer.
Biologische Aktivität
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is a compound of increasing interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 231.68 g/mol
- CAS Number : 623906-17-2
- Appearance : Off-white to light brown solid
- Purity : 99.75% (HPLC)
Pharmacological Applications
This compound has shown promise in several areas:
1. Pharmaceutical Development
This compound acts as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it a valuable asset in drug formulation strategies .
2. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective activity by inhibiting apoptosis in neuronal cell lines. For instance, it has been shown to block the mitochondrial apoptosis pathway by regulating the Bcl-2/Bax ratio and inhibiting caspase activation .
3. Antioxidant Activity
The compound has demonstrated significant protective effects against oxidative stress-induced damage in various cell types. In particular, it has been effective in reducing hydrogen peroxide-induced oxidative damage in endothelial cells .
4. Enzyme Inhibition
Studies have highlighted its potential as an enzyme inhibitor, particularly in pathways associated with cancer and inflammation. It has been noted for its inhibitory effects on nitric oxide overproduction in macrophages, which is crucial for managing inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Apoptosis : The compound modulates key proteins involved in the apoptotic pathway, effectively preventing programmed cell death in neuronal cells.
- Oxidative Stress Reduction : By acting as an antioxidant, it reduces cellular damage caused by reactive oxygen species (ROS).
- Receptor Binding : It interacts with various receptors involved in neurotransmission and inflammation, enhancing therapeutic outcomes in neurological conditions .
Case Studies
Several studies have investigated the biological activity of this compound:
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals. It plays a significant role in developing drugs that target neurological disorders. By enhancing drug efficacy and specificity, this compound aids in the creation of more effective therapeutic agents aimed at treating conditions such as depression and anxiety disorders .
Biochemical Research
Enzyme Inhibition Studies:
In biochemical research, this compound is utilized to explore enzyme inhibition and receptor binding interactions. It helps researchers understand complex biological pathways and mechanisms of action for various enzymes and receptors. Such studies are pivotal for the development of new therapeutic strategies and drugs targeting specific biological processes .
Agricultural Chemistry
Agrochemical Formulations:
The compound is also applied in agricultural chemistry for formulating agrochemicals. It provides effective solutions for pest control while minimizing environmental impact. Its application in this field highlights its potential as a safer alternative to conventional pesticides, contributing to sustainable agricultural practices .
Material Science
Development of Advanced Materials:
this compound possesses unique properties that make it suitable for developing advanced materials. These include polymers and coatings that require specific chemical resistance and durability. The compound's stability under various conditions allows it to be integrated into materials used in diverse industrial applications .
Analytical Chemistry
Standard for Analytical Techniques:
In analytical chemistry, this compound serves as a standard in various analytical techniques such as HPLC (High-Performance Liquid Chromatography). Its use ensures accurate measurements and quality control in laboratories. This application is critical for maintaining the integrity of experimental results and ensuring compliance with regulatory standards .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Key intermediate for drugs targeting neurological disorders |
| Biochemical Research | Studies on enzyme inhibition and receptor binding |
| Agricultural Chemistry | Formulation of agrochemicals for effective pest control |
| Material Science | Development of polymers and coatings with specific chemical resistance |
| Analytical Chemistry | Standard for analytical techniques ensuring accurate measurements |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations
Brominated Derivatives
- Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride (CAS 1170568-70-3)
Fluorinated and Oxo Derivatives
- Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS 2058515-81-2)
Methyl-Substituted Analogs
Ring Position and Isomerism
- Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride (CAS 1187929-23-2)
- Molecular Formula : C₉H₁₅Cl₂N₃O₂
- Molecular Weight : 268.14 g/mol
- Key Differences : The imidazo ring is fused at [1,5-a] instead of [1,2-a], shifting the ester group to position 1. This structural isomerism significantly alters protein-binding affinity, as seen in its use as a kinase inhibitor precursor .
Salt Forms and Functional Group Modifications
- 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride (CAS 1965309-84-5)
- Molecular Formula : C₇H₁₀Cl₂N₃O₂
- Molecular Weight : 245.09 g/mol
- Key Differences : Replacement of the ethyl ester with a carboxylic acid group and addition of a second HCl salt improve aqueous solubility, facilitating formulation for in vitro assays .
Q & A
Advanced Research Question
- Electron-Withdrawing Groups : Substituents like trifluoromethyl improve membrane permeability and target binding (e.g., antimalarial activity via heme crystallization inhibition) .
- Steric Effects : Bulky groups at the ethyl ester position reduce metabolic degradation, enhancing bioavailability .
What analytical methods validate purity and structural integrity?
Basic Research Question
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., singlet at δ 6.32 ppm for –CH₂–NH– in hydrazide derivatives) .
- Mass Spectrometry : HRMS (ESI) verifies molecular ions (e.g., [M+H]⁺ at m/z 195.1008 for the parent compound) .
- HPLC : Quantifies impurities from borane or solvent residues (e.g., >98% purity thresholds) .
How should researchers resolve contradictions in yield and purity data?
Advanced Research Question
- Case Study : A 2.1 g crude yield exceeding theoretical limits (6.4 mmol) was traced to borane and solvent impurities .
- Resolution : Cross-validate yields with quantitative NMR or LC-MS, and recalibrate stoichiometric ratios for sensitive intermediates .
What strategies optimize biological assays for derivatives of this compound?
Advanced Research Question
- Antibacterial Assays : Use microbroth dilution (CLSI guidelines) with S. aureus and E. coli to determine MICs. Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Antimalarial Testing : Employ Plasmodium lactate dehydrogenase (pLDH) assays for IC₅₀ determination in erythrocytic stages .
How can computational modeling guide derivative design?
Advanced Research Question
- Docking Studies : Model interactions with Plasmodium DHODH or bacterial topoisomerase IV to prioritize substituents.
- ADMET Predictions : Use QSAR tools to optimize logP (target: 1–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
